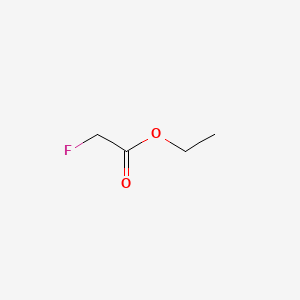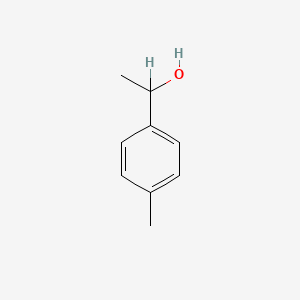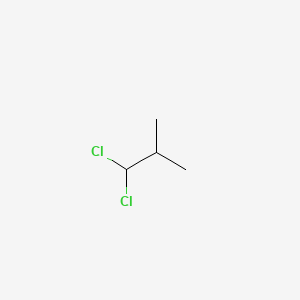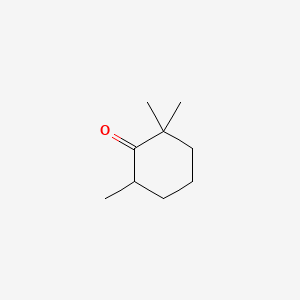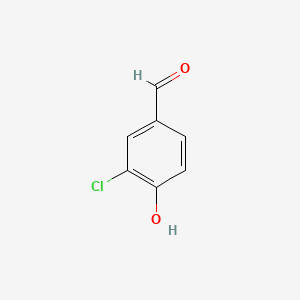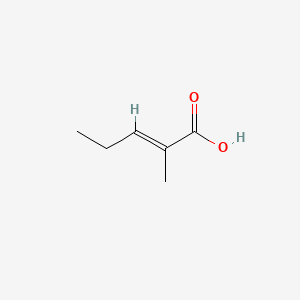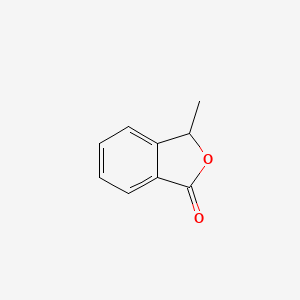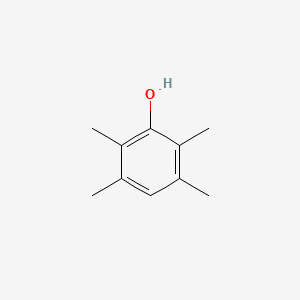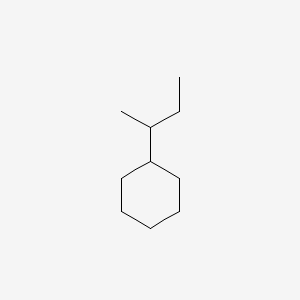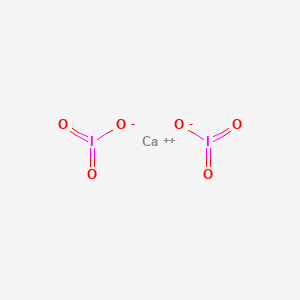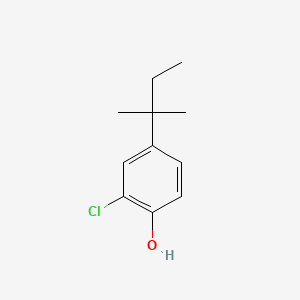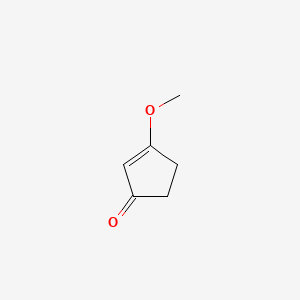
3-Méthoxycyclopent-2-énone
Vue d'ensemble
Description
3-Methoxycyclopent-2-enone is an organic compound with the molecular formula C6H8O2. It is a cyclopentenone derivative, characterized by a methoxy group attached to the third carbon of the cyclopentene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Applications De Recherche Scientifique
3-Methoxycyclopent-2-enone has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as an anti-inflammatory and anticancer agent due to its ability to modulate biological pathways.
Industry: It is utilized in the synthesis of fine chemicals and as an intermediate in the production of various commercial products.
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be used in the synthesis of various compounds, suggesting that its targets could vary depending on the specific context of its use .
Mode of Action
3-Methoxycyclopent-2-enone interacts with its targets through chemical reactions, leading to the formation of new compounds . The exact nature of these interactions and the resulting changes would depend on the specific targets and the conditions under which the reactions occur.
Biochemical Pathways
It is used in the synthesis of various compounds, suggesting that it could potentially affect multiple pathways depending on its targets .
Result of Action
The molecular and cellular effects of 3-Methoxycyclopent-2-enone’s action would depend on its specific targets and the nature of its interactions with these targets . As a chemical used in synthesis, its primary effect would be the formation of new compounds .
Action Environment
The action, efficacy, and stability of 3-Methoxycyclopent-2-enone can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . These factors can affect the rate and outcome of the reactions in which 3-Methoxycyclopent-2-enone is involved.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methoxycyclopent-2-enone can be synthesized through various methods. One common approach involves the methoxylation of cyclopent-2-enone. This reaction typically requires a methoxy donor, such as methanol, in the presence of an acid catalyst. The reaction conditions often involve heating the reactants to facilitate the substitution of the hydrogen atom with a methoxy group.
Industrial Production Methods: In an industrial setting, the production of 3-Methoxycyclopent-2-enone may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxycyclopent-2-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to cyclopentanone derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-methoxycyclopentanone or 3-methoxycyclopentanoic acid.
Reduction: Formation of 3-methoxycyclopentanone.
Substitution: Formation of various substituted cyclopentenones depending on the substituent introduced.
Comparaison Avec Des Composés Similaires
3-Ethoxycyclopent-2-enone: Similar structure with an ethoxy group instead of a methoxy group.
2-Methylcyclopent-2-enone: Contains a methyl group at the second carbon.
Cyclopent-2-enone: The parent compound without any substituents.
Uniqueness: 3-Methoxycyclopent-2-enone is unique due to the presence of the methoxy group, which influences its reactivity and interaction with biological targets. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.
Propriétés
IUPAC Name |
3-methoxycyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-8-6-3-2-5(7)4-6/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWCFCILAJVNPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349192 | |
| Record name | 3-Methoxycyclopent-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4683-50-5 | |
| Record name | 3-Methoxycyclopent-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



